molecular formula C14H8F6S2 B1330933 Bis-(3-trifluoromethylphenyl)disulfide CAS No. 18715-44-1

Bis-(3-trifluoromethylphenyl)disulfide

Cat. No. B1330933
CAS RN: 18715-44-1
M. Wt: 354.3 g/mol
InChI Key: SRAFZYUBUWGSRH-UHFFFAOYSA-N
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Description

Bis-(3-trifluoromethylphenyl)disulfide is a compound that is part of a broader class of sulfur-containing organic molecules. These compounds are of interest due to their diverse applications in materials science, chemistry, and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is known to impart unique electronic and steric properties, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of bis-(3-trifluoromethylphenyl)disulfide and related compounds involves various strategies. For instance, bis(oligothienyl) sulfides, which are structurally related to bis-(3-trifluoromethylphenyl)disulfide, can be synthesized through thiophenethiol substitution reactions or by treating lithiated thiophenes with bis(phenylsulfonyl) sulfide . Another related synthesis involves the reaction of bis(trifluoromethyl)iodophosphine sulfide with mercury or chlorobis(trifluoromethyl)phosphine to produce compounds with sulfur bridges . These methods highlight the versatility of sulfur chemistry in creating complex molecules with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of bis-(3-trifluoromethylphenyl)disulfide and similar compounds is characterized by the presence of sulfur and trifluoromethyl groups. The crystal and molecular structures of related sulfur-nitrogen compounds have been reported, providing insights into the electron delocalization and bond lengths in these molecules . Additionally, the gas-phase structures of bis(trifluoromethyl)trisulfane and tetrasulfane have been determined through electron diffraction and ab initio calculations, which are relevant for understanding the structural aspects of bis-(3-trifluoromethylphenyl)disulfide .

Chemical Reactions Analysis

The chemical reactivity of bis-(3-trifluoromethylphenyl)disulfide is influenced by the presence of the trifluoromethyl groups and the sulfur-sulfur bond. For example, the electropolymerization behavior of bis(thiophene) sulfides, which are structurally similar, has been studied, revealing that not all derivatives form polymers upon electro-oxidation due to the stability of the radical cation or solubility issues . The reactivity of bis(trifluoromethyl)iodophosphine sulfide with various reagents such as halogens, hydrogen halides, and mercury has also been explored, demonstrating the diverse chemical transformations that sulfur-containing compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-(3-trifluoromethylphenyl)disulfide are influenced by the trifluoromethyl and disulfide groups. The presence of these groups can affect the solubility, stability, and electronic properties of the molecule. For instance, the electropolymerized poly(oligothienyl sulfides) exhibit specific redox properties that correlate with the bis(oligothienyl) sulfides used as monomers . The synthesis of novel polyimides derived from monomers containing trifluoromethylphenyl groups results in materials with good solubility in polar organic solvents and excellent thermal stability, which may be relevant for the properties of bis-(3-trifluoromethylphenyl)disulfide .

Scientific Research Applications

Self-Healing Materials

Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate efficient self-healing at room temperature without needing a catalyst or external intervention (Rekondo et al., 2014).

Structural Studies in Solid State

The structure and dynamics of bis(organothiophosphoryl) disulfides, including bis[tert-butyl(phenyl)thiophosphoryl] disulfide and bis-(diphenoxythiophosphoryl) disulfide, have been explored using X-ray diffraction and solid-state NMR spectroscopy. These studies reveal insights into the S-S bond length variations and P-S bond length relationships (Knopik et al., 1993).

Polymer Synthesis

Bis[4-(trimethylsilyl)phenyl]disulfide has been utilized in synthesizing odorless equivalents of commonly used disulfides, showcasing their utility in the preparation of selenium(II) chloride and selenium(IV) trichloride. These compounds exhibit similar reactivity patterns to their phenyl derivatives and can be stored under refrigerated, dry conditions (Patra et al., 2005).

Polymerization and Material Science

Diaryl disulfides, such as Bis[4-[(4-bromophenyl)oxy]phenyl] disulfide, have been investigated for their potential in thermal polymerization, leading to the formation of high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). This polymer is characterized by high crystallinity and stability after melting (Tsuchida et al., 1993).

Conformational Studies

The conformational dynamics of bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives have been analyzed, revealing the influence of weak sulfur interactions and hydrogen bonds on their folded or unfolded states. This study provides valuable insights into the structural behavior of these compounds (Esparza-Ruiz et al., 2007).

properties

IUPAC Name

1-(trifluoromethyl)-3-[[3-(trifluoromethyl)phenyl]disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6S2/c15-13(16,17)9-3-1-5-11(7-9)21-22-12-6-2-4-10(8-12)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFZYUBUWGSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348191
Record name bis-(3-trifluoromethylphenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(3-trifluoromethylphenyl)disulfide

CAS RN

18715-44-1
Record name bis-(3-trifluoromethylphenyl)disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BR Shen, P Annamalai, SF Wang, R Bai… - The Journal of Organic …, 2022 - ACS Publications
An environmentally friendly and resourceful modular protocol for the synthesis of phosphorochalcogenoates, phosphorochalcogenothioates, and phosphinothioates under blue light-…
Number of citations: 5 pubs.acs.org

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